(9H-fluoren-9-yl)(phenyl)methanone

Description

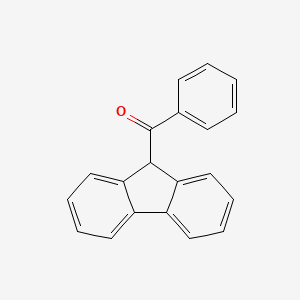

(9H-Fluoren-9-yl)(phenyl)methanone is an aromatic ketone featuring a fluorene moiety linked to a phenyl group via a carbonyl bridge. Fluorene derivatives are widely recognized for their optical properties and high luminescent efficiencies, making them valuable in organic electronics, such as organic light-emitting diodes (OLEDs) . The compound's structure combines the rigid, planar fluorene system with the electron-withdrawing ketone group, which can influence its electronic behavior and solubility.

Properties

IUPAC Name |

9H-fluoren-9-yl(phenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c21-20(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVKPQKPKHOZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)(phenyl)methanone typically involves the reaction of fluorene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

[ \text{Fluorene} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Fluoren-9-ylmethanol.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

(9H-fluoren-9-yl)(phenyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Carbazole-Based Methanones

- Structural Differences : Replaces the fluorene moiety with a carbazole group (contains a nitrogen atom in one aromatic ring).

- Carbazole derivatives often exhibit higher thermal stability. For instance, carbazole-dendronized methanones (CDE1 and CDE2) show decomposition temperatures (Td) up to 507°C and glass transition temperatures (Tg) up to 289°C .

- Applications: Used in non-doped OLED emitters due to superior solubility and morphological stability .

Comparison with Target Compound :

- The fluorene-based methanone may exhibit lower electron affinity but better planarity due to the absence of heteroatoms, which could enhance luminescence efficiency in optoelectronic applications .

Fluorenyl Methanones with Substituent Variations

Examples :

Methanone, phenyl(9-phenyl-9H-fluoren-9-yl) (CAS 3299-84-1) : Structure: Features an additional phenyl group on the fluorene. Properties: Higher molecular weight (MW: ~332.44) and increased steric hindrance compared to the target compound. Impact: Reduced solubility but enhanced thermal stability.

(4-(9H-Fluoren-9-yl)piperidin-1-yl)(phenyl)methanone (Compound 39 in ): Structure: Incorporates a piperidine ring. Properties: Modified solubility (soluble in organic solvents like dichloromethane) due to the aliphatic amine group. Applications: Investigated for biological activity (e.g., enzyme inhibition) .

Comparison with Target Compound :

- Substituents like piperidine or additional phenyl groups alter solubility and bioactivity . The unsubstituted target compound may prioritize electronic applications over biological interactions.

Aromatic Methanones with Heterocyclic Moieties

Examples :

Pyrimidine Derivatives (): Structure: Methanone linked to pyrimidine-thioxo-tetrahydropyrimidine rings. Properties: Demonstrated calcium channel blocker activity, with potency influenced by substituents (e.g., nitrophenyl groups enhance activity) .

Hydroxyacetophenones (): Structure: Methanone with hydroxyl and chloro/methoxy substituents. Properties: Lower thermal stability (melting points ~97–110°C) compared to fluorenyl methanones.

Comparison with Target Compound :

- The target compound lacks polar substituents (e.g., -OH, -Cl), likely resulting in lower biological activity but better stability for material science applications.

Research Findings and Implications

- Optoelectronic Performance: Fluorenyl methanones are promising for OLEDs due to their planar structure and luminescent properties. Carbazole analogs, while more thermally stable, may introduce charge-trapping effects due to heteroatoms .

- Biological Activity: Substituent engineering (e.g., adding piperidine) can pivot fluorenyl methanones toward medicinal chemistry, though unsubstituted versions are less bioactive .

- Synthetic Challenges : The target compound’s synthesis likely involves Ullmann coupling or Friedel-Crafts acylation, similar to methods in and .

Biological Activity

(9H-fluoren-9-yl)(phenyl)methanone, a compound belonging to the family of fluorenyl ketones, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorenyl group attached to a phenyl ring via a carbonyl functional group. Its unique structure contributes to its biological activity.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds derived from this structure have been reported to inhibit the growth of various cancer cell lines. A study identified specific derivatives that demonstrated half-maximal inhibitory concentrations (IC50) ranging from 2.91 μM to 34 μM against multidrug-resistant strains of Plasmodium falciparum .

Table 1: Antitumor Activity of Fluorenyl Derivatives

| Compound | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| HTS07940 | P. falciparum | 2.91 | |

| HTS08262 | P. falciparum | 34 | |

| Derivative A | HeLa | 133 | |

| Derivative B | HeLa | 350 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Recent studies have shown that synthesized derivatives possess minimal inhibitory concentrations lower than 256 mg/mL against various bacterial strains . This suggests potential applications in treating infections caused by resistant bacteria.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus | <256 | |

| Compound 2 | Escherichia coli | <256 |

The biological activity of this compound is attributed to its interaction with specific biological targets. For instance, certain derivatives have been identified as inhibitors of falcipain 2, an enzyme crucial for the survival of Plasmodium falciparum. These inhibitors showed selectivity against human cathepsin K, indicating a favorable therapeutic window .

Case Studies

- Inhibition of Plasmodium falciparum : In a high-throughput screening study, two compounds based on the this compound scaffold were identified as effective inhibitors of falcipain 2, demonstrating potential for antimalarial drug development .

- Antimicrobial Evaluation : A series of synthesized derivatives were tested for their antimicrobial efficacy against multidrug-resistant strains. The results indicated promising activity, warranting further exploration into their mechanisms and potential clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.